molecular formula C8H13NS B1422934 2-(2,5-Dimethylthiophen-3-yl)ethan-1-amine CAS No. 910380-99-3

2-(2,5-Dimethylthiophen-3-yl)ethan-1-amine

Cat. No.: B1422934
CAS No.: 910380-99-3
M. Wt: 155.26 g/mol
InChI Key: WQRVRSVTXKEXDR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Physicochemical Properties

The compound has been utilized in the synthesis of extended π-bond pyrazoline derivatives, showcasing its versatility in forming complex molecules with significant physicochemical properties. Specifically, its role in the synthesis under microwave irradiation demonstrates its potential in creating materials with unique optical properties. These derivatives exhibit a large red shift in fluorescence with increasing solvent polarity, indicating potential applications in fluorescence-based sensing and materials science (Zayed & Kumar, 2019).

Biomedical Applications

In another study, novel Mannich base derivatives involving the compound were synthesized to explore their anti-diabetic and anti-inflammatory activities. These derivatives showed promising results in reducing blood glucose levels and inflammation in animal models, suggesting potential therapeutic applications for diabetes and inflammation-related conditions (Gopi & Dhanaraju, 2018).

Material Science and Polymer Modification

Amine compounds, including 2-(2,5-Dimethylthiophen-3-yl)ethan-1-amine, have been used to modify poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. These modifications lead to polymers with increased swelling properties and thermal stability, indicating their usefulness in creating advanced materials for medical applications (Aly & El-Mohdy, 2015).

Electronic and Optical Applications

The compound's derivatives have been studied for their electronic transport properties, particularly as optical molecular switches. The ability to change conductivity states through light exposure presents innovative approaches for developing photo-responsive materials and devices (Farbodnia et al., 2021).

Catalytic Activity

Additionally, the compound has contributed to the development of novel chiral palladacycles, which have been applied in asymmetric hydrophosphination reactions. This showcases its utility in facilitating stereo-selective synthesis, crucial for the production of chiral pharmaceuticals and chemicals (Yap et al., 2014).

Properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRVRSVTXKEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.